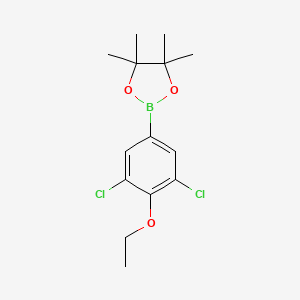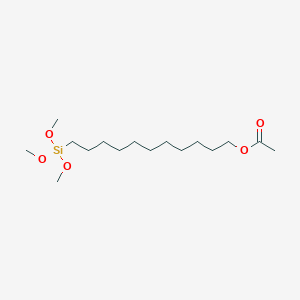![molecular formula C40H32O2P2 B6358134 6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran CAS No. 959864-38-1](/img/structure/B6358134.png)
6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran is a diphosphine ligand commonly used in coordination chemistry and catalysis. This compound features two diphenylphosphino groups attached to a tetrahydro[5,5’]biisobenzofuran backbone, making it a versatile ligand for various metal complexes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran typically involves the reaction of a suitable precursor with diphenylphosphine. One common method is the reaction of 1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran with chlorodiphenylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are often used in catalysis
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Substitution: Halogenated reagents or organometallic compounds.
Coordination: Transition metal salts or complexes
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes
Aplicaciones Científicas De Investigación
6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran has a wide range of applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in hydroformylation and hydrogenation reactions.
Biology: Employed in the synthesis of biologically active metal complexes.
Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran primarily involves its role as a ligand. It coordinates with metal centers through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and hydroformylation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
- Bis(2-diphenylphosphino)-p-tolyl ether (PTEphos)
Uniqueness
6,6’-Bis(diphenylphosphino)-1,1’,3,3’-tetrahydro[5,5’]biisobenzofuran is unique due to its tetrahydro[5,5’]biisobenzofuran backbone, which provides a specific spatial arrangement and electronic environment for the diphenylphosphino groups. This unique structure can influence the reactivity and selectivity of the metal complexes it forms, making it a valuable ligand in various catalytic applications .
Propiedades
IUPAC Name |
[6-(6-diphenylphosphanyl-1,3-dihydro-2-benzofuran-5-yl)-1,3-dihydro-2-benzofuran-5-yl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32O2P2/c1-5-13-33(14-6-1)43(34-15-7-2-8-16-34)39-23-31-27-41-25-29(31)21-37(39)38-22-30-26-42-28-32(30)24-40(38)44(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-24H,25-28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRXDELLSSHMIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2CO1)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=C6COCC6=C5)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32O2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(Methoxymethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B6358052.png)



![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6358083.png)









